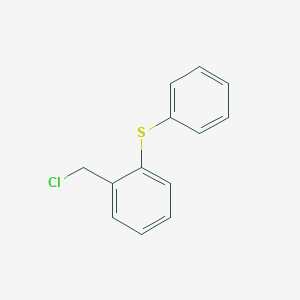

2-(Phenylthio)benzyl chloride

描述

2-(2-Methylphenoxymethyl)benzyl chloride (CAS 156489-68-8) is an aromatic organic compound featuring a benzyl chloride backbone substituted with a 2-methylphenoxymethyl group. Its molecular formula is C₁₅H₁₅ClO, with a molecular weight of 246.73 g/mol . Structurally, the chlorine atom is attached to the benzyl carbon, while the phenoxymethyl group introduces steric bulk and modulates reactivity.

属性

CAS 编号 |

1527-15-7 |

|---|---|

分子式 |

C13H11ClS |

分子量 |

234.74 g/mol |

IUPAC 名称 |

1-(chloromethyl)-2-phenylsulfanylbenzene |

InChI |

InChI=1S/C13H11ClS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 |

InChI 键 |

COLPCCMCYYQDPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2CCl |

规范 SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2CCl |

产品来源 |

United States |

相似化合物的比较

Target Compound: 2-(2-Methylphenoxymethyl)benzyl Chloride

- Molecular Formula : C₁₅H₁₅ClO

- Molecular Weight : 246.73 g/mol

- Key Features: Benzyl chloride core + 2-methylphenoxymethyl substituent.

Comparable Compound: 2-Methylbenzyl Chloride (CAS 552-45-4)

- Molecular Formula : C₈H₉Cl

- Molecular Weight : 140.61 g/mol

- Key Features : Simpler structure with a methyl group attached to the benzyl ring.

Structural Implications :

- The phenoxymethyl group in 2-(2-Methylphenoxymethyl)benzyl chloride introduces enhanced steric hindrance and electronic effects compared to 2-Methylbenzyl chloride. This difference impacts reactivity and applications.

Physicochemical Properties

Key Observations :

Boiling Point: The bulkier phenoxymethyl group in 2-(2-Methylphenoxymethyl)benzyl chloride raises its boiling point significantly compared to 2-Methylbenzyl chloride.

Reactivity: The simpler structure of 2-Methylbenzyl chloride allows faster nucleophilic substitutions, whereas steric hindrance in 2-(2-Methylphenoxymethyl)benzyl chloride may require harsher reaction conditions.

Lipophilicity: The higher logP (4.1) of 2-(2-Methylphenoxymethyl)benzyl chloride suggests greater membrane permeability, advantageous in pharmaceutical intermediate synthesis .

Functional Group Impact :

- The ether linkage (C-O-C) in 2-(2-Methylphenoxymethyl)benzyl chloride enhances stability against hydrolysis compared to thioether or ester analogs, broadening its utility in acidic/basic conditions .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(phenylthio)benzyl chloride in academic research?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or acylation reactions. For example, 2-(phenylthio)acetyl chloride derivatives can react with aromatic amines (e.g., 4-benzylaniline) in the presence of a base like DIPEA to form amides. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to achieve yields >40%, as demonstrated in the synthesis of N-(4-benzylphenyl)-2-(phenylthio)acetamide . Alternative routes may use chlorinating agents like SnCl₄ for cyclization reactions to form heterocyclic compounds .

Q. Which spectroscopic techniques are essential for characterizing 2-(phenylthio)benzyl chloride and its derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and purity. For example, ¹H NMR of N-(4-benzylphenyl)-2-(phenylthio)acetamide shows distinct peaks at δ 10.09 (amide NH) and δ 3.88/3.83 (benzyl CH₂ groups) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1258 for C₂₁H₂₀NOS) .

- Melting Point Analysis : Used to assess crystallinity and purity (e.g., 136.0–136.3°C for ST59) .

Q. How should researchers handle stability issues of 2-(phenylthio)benzyl chloride during storage?

- Methodological Answer : The compound is moisture-sensitive due to its chloride group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic NMR or TLC. Structural analogs like benzyl chloride are prone to hydrolysis, forming benzyl alcohol or HCl .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Report exact reagent ratios, reaction times, and purification methods (e.g., column chromatography gradients).

- Include spectral data for novel compounds in the main text or supplementary materials.

- For known compounds, cite literature confirming identity (e.g., CAS numbers, prior NMR data) .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for 2-(phenylthio)benzyl chloride derivatives?

- Methodological Answer : Systematically test variables:

- Catalyst Loading : SnCl₄ vs. AlCl₃ in cyclization reactions (e.g., 3,4-dihydrobenzothiopyran synthesis) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions.

- Purity of Starting Materials : Impurities in 2-(phenylthio)acetyl chloride can reduce yields by >20% .

Q. How to design experiments to assess the carcinogenic potential of 2-(phenylthio)benzyl chloride?

- Methodological Answer :

- Structural Analogs : Compare toxicity data for benzyl chloride (Group 2A carcinogen) and benzotrichloride (sufficient animal evidence) .

- In Vitro Assays : Test mutagenicity via Ames test or micronucleus assay.

- In Vivo Models : Use rodent studies with controlled exposure levels, monitoring tumor incidence over 18–24 months .

Q. What factors influence the choice of Lewis acid catalysts in Friedel-Crafts-type reactions involving 2-(phenylthio)benzyl chloride?

- Methodological Answer :

- Reactivity : SnCl₄ is more electrophilic than AlCl₃, favoring faster activation of acyl chlorides .

- Moisture Sensitivity : AlCl₃ requires anhydrous conditions, while SnCl₄ tolerates trace moisture better.

- Substrate Compatibility : Bulky substituents (e.g., phenylthio groups) may sterically hinder AlCl₃ coordination .

Q. How to analyze conflicting NMR data when characterizing novel derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., aromatic protons in ST59) .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks.

- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。